N-(3-cyanophenyl)-2-phenylacetamide
Description
Contextualization within Amide-Based Compound Research
Amide-based compounds form a vast and significant class of molecules in medicinal chemistry and materials science, recognized for their diverse biological activities. researchgate.net N-(3-cyanophenyl)-2-phenylacetamide is an acetanilide (B955) (or N-phenylacetamide) derivative, a subclass of amides. nih.gov Research into acetanilide derivatives has explored their potential in various therapeutic areas. The scientific interest in this compound lies in its specific role as an inhibitor of viral processes, a field where amide-containing molecules are continuously being investigated for their potential to interfere with viral replication and entry mechanisms. researchgate.netnih.gov
The straightforward synthesis of this compound, often involving the reaction of 3-aminobenzonitrile (B145674) with phenylacetyl chloride, makes it an accessible molecule for research purposes. chemsrc.com This synthetic accessibility, combined with its notable biological activity, positions it as an interesting scaffold for further investigation and potential modification within the broader landscape of amide-based compound research.
Overview of Scientific Relevance and Research Trajectory
The primary scientific relevance of this compound stems from its identification as an effective inhibitor of morbillivirus-induced membrane fusion. nih.gov This discovery has been a key driver of its research trajectory. Specifically, studies have demonstrated its capacity to inhibit the fusion processes of measles virus (MV) and canine distemper virus (CDV), both of which are members of the morbillivirus genus. nih.govmicrobiologyresearch.org
A significant aspect of its scientific profile is its low cytotoxicity. nih.gov Research has shown that while it is potent against viral fusion, it has a minimal toxic effect on host cells in laboratory settings. microbiologyresearch.org This favorable selectivity index, the ratio of its cytotoxic concentration to its effective inhibitory concentration, makes it a compound of outstanding interest in virological research. nih.govmicrobiologyresearch.org The research trajectory has focused on characterizing its antiviral activity, including determining its inhibitory concentrations against specific viruses and understanding its mechanism of action, which is believed to involve the disruption of viral fusion proteins.
Detailed Research Findings
Research has elucidated specific quantitative data regarding the biological activity of this compound. These findings are crucial for understanding its potential as a research tool in virology.
Inhibitory and Cytotoxic Concentrations
The following table summarizes the key quantitative findings from research studies on this compound.
| Parameter | Virus/Cell Line | Concentration | Reference |
| IC50 (50% Inhibitory Concentration) | Measles Virus (MV) & Canine Distemper Virus (CDV) | 3 µM | microbiologyresearch.org |
| IC50 (50% Inhibitory Concentration) | Recombinant wild-type MV in human PBMC | ~20 µM | nih.gov |
| CC50 (50% Cytotoxic Concentration) | Various cell lines | ≥ 300 µM | nih.govmicrobiologyresearch.org |
| Selectivity Index (CC50/IC50) | Approximately | 100 | nih.govmicrobiologyresearch.org |
Note: IC50 and CC50 values can vary depending on the specific experimental setup, including the cell lines and virus strains used.
The data clearly indicates that this compound is a potent inhibitor of morbillivirus fusion at concentrations significantly lower than those at which it causes harm to cells. For instance, it can almost completely inhibit the cell-to-cell spread of wild-type CDV in persistently infected primary dog brain cell cultures at a concentration of 50 µM. nih.gov It is noteworthy that the compound does not inhibit the fusion induced by Nipah virus (NiV), suggesting a degree of specificity in its action against certain paramyxoviruses. nih.govmicrobiologyresearch.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-13-7-4-8-14(9-13)17-15(18)10-12-5-2-1-3-6-12/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIVMWJUFLUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352591 | |
| Record name | N-(3-cyanophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89246-40-2 | |
| Record name | N-(3-cyanophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Pathways
Established Synthetic Routes for N-(3-cyanophenyl)-2-phenylacetamide
The primary and most direct synthesis of this compound involves the acylation of 3-aminobenzonitrile (B145674).
The synthesis of this compound is readily achieved through the reaction of 3-cyanophenylamine (3-aminobenzonitrile) with phenylacetyl chloride. This reaction is typically conducted in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct formed during the reaction. The use of a suitable solvent, like dichloromethane, facilitates the reaction.
An alternative, multi-step approach begins with precursors like 3-chloro-4-fluoronitrobenzene. This route involves a nucleophilic substitution with a cyanide-containing reagent, followed by the reduction of the nitro group to an amine, and finally, condensation with a suitable phenylacetic acid derivative to form the final product.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Product |
|---|---|---|---|
| 3-cyanophenylamine | Phenylacetyl chloride | Triethylamine | This compound |
While the direct acylation method is described as easily synthesizable, the efficiency of similar acetamide (B32628) syntheses can be low, with reported yields sometimes in the range of 2–5%. nih.gov To enhance the yield and purity for potential large-scale production, optimization of the reaction conditions is crucial.
For scalability, moving from batch processing to continuous flow reactors can offer significant improvements in efficiency and consistency. Advanced purification techniques, such as column chromatography, are often necessary to isolate the product with high purity. The choice of catalyst and solvent system is also a critical factor in optimizing the reaction for both yield and environmental impact.
Synthesis of Related Acetanilide (B955) Derivatives
The synthesis of this compound is a specific example of the broader chemical strategies used to create the acetanilide scaffold.
The fundamental method for constructing an acetanilide scaffold is the acylation of an aniline (B41778) derivative. This nucleophilic acyl substitution reaction can be accomplished using several different acetylating agents. ijirset.com
Reaction with Acid Anhydrides : A common laboratory and industrial method involves reacting an aniline with acetic anhydride, often in the presence of glacial acetic acid. rjptonline.orgresearchgate.netwikipedia.org
Reaction with Acid Chlorides : The use of an acyl chloride, such as acetyl chloride or chloroacetyl chloride, is another prevalent strategy. ijirset.comorientjchem.org These reactions are often performed in an alkaline medium, a method known as the Schotten-Baumann reaction. ijirset.com
Catalytic Amidation : More advanced methods may employ catalysts to facilitate the amide bond formation. For instance, the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives has been achieved through the selective amidation of methyl-2-(2-cyanophenyl)acetates using trimethylaluminum (B3029685) (AlMe3) as a catalyst. researchgate.net
Different synthetic strategies for acetanilide analogues offer various advantages and disadvantages concerning efficiency, cost, and environmental impact.
Conventional methods, such as using acetic anhydride, are effective but can be hazardous and produce byproducts. ijirset.com In contrast, "green chemistry" approaches aim to mitigate these issues by using less hazardous reagents and improving atom economy. ijirset.com For example, modifications to the traditional acetylation of anilines are being explored to create more environmentally friendly procedures. ijirset.com
| Synthetic Approach | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional Acylation | Aniline, Acetic Anhydride, Glacial Acetic Acid | Well-established, straightforward | Use of hazardous reagents, potential byproducts | ijirset.comrjptonline.org |
| Schotten-Baumann Reaction | Aniline, Acetyl Chloride, Base (e.g., NaOH) | Effective for acid-sensitive substrates | Requires careful pH control | ijirset.com |
| Catalytic Amidation | Substituted Acetate, Aniline, AlMe3 | High selectivity | Catalyst can be expensive or sensitive | researchgate.net |
| Multi-step Synthesis of Complex Analogues | Varies (e.g., 2-chloro-N-phenylacetamides, phenols) | Access to diverse and complex structures | Lower overall yield, more complex purification | orientjchem.orgnih.gov |
Antiviral Efficacy against Morbilliviruses
The chemical compound this compound has been identified as a significant inhibitor of membrane fusion induced by certain morbilliviruses. nih.govnih.govelsevierpure.com This activity is crucial for preventing the entry of the virus into host cells, a key step in the viral life cycle. The compound's efficacy has been evaluated against specific members of the Paramyxoviridae family, revealing a targeted spectrum of activity. nih.govnih.govelsevierpure.com
This compound demonstrates a high capacity to inhibit membrane fusion induced by the Measles Virus (MV). nih.govnih.govelsevierpure.com Studies have shown that this compound effectively blocks the fusion process mediated by the viral F and H proteins. elsevierpure.com The mechanism of action is believed to involve interaction with the prefusion state of the F protein, binding to a hydrophobic pocket and thereby preventing the conformational changes necessary for membrane fusion. nih.gov
The inhibitory concentration 50 (IC₅₀) for MV-induced membrane fusion is approximately 3 µM. nih.gov In experiments with recombinant wild-type MV infecting primary human peripheral blood lymphocytes, the IC₅₀ was found to be around 20 µM. nih.govnih.gov This demonstrates the compound's potential to inhibit viral infection in a more complex biological system. nih.gov
Similar to its effect on the measles virus, this compound is also a potent inhibitor of Canine Distemper Virus (CDV)-induced membrane fusion. nih.govnih.govelsevierpure.com The IC₅₀ for inhibiting CDV-induced fusion is also approximately 3 µM, indicating a comparable level of potency against both morbilliviruses. nih.gov
Furthermore, in persistently infected primary dog brain cell cultures, the compound was able to almost completely inhibit the cell-to-cell spread of recombinant wild-type CDV at a concentration of 50 µM. nih.govnih.gov This finding suggests that the spread of CDV between brain cells is highly dependent on the activity of the viral fusion protein and can be effectively blocked by this inhibitor. nih.govnih.gov
An important characteristic of this compound is its differential activity spectrum. nih.govnih.govelsevierpure.com While it is effective against MV and CDV, it does not inhibit membrane fusion induced by the Nipah Virus (NiV), another member of the Paramyxoviridae family. nih.govnih.govelsevierpure.com This specificity suggests that despite structural similarities among the fusion proteins of these viruses, there are sufficient differences in the target site of the compound to prevent its binding and inhibitory action against NiV. nih.govnih.gov The Nipah virus is a highly pathogenic agent with significant pandemic potential, and the lack of inhibition by this compound underscores the need for developing broad-spectrum antivirals or specific inhibitors for different viral threats. elsevierpure.com
Antiviral Activity of this compound
| Virus | Activity | IC₅₀ (Membrane Fusion) | IC₅₀ (Viral Infection) |
|---|---|---|---|
| Measles Virus (MV) | Inhibits membrane fusion | ~3 µM nih.gov | ~20 µM nih.govnih.gov |
| Canine Distemper Virus (CDV) | Inhibits membrane fusion | ~3 µM nih.gov | - |
| Nipah Virus (NiV) | No inhibition of membrane fusion | Not Applicable nih.govnih.gov | Not Applicable |
Exploration of Other Biological Activities of Related N-Phenylacetamide Derivatives
The N-phenylacetamide scaffold is a versatile structure that has been explored for various therapeutic applications beyond its antiviral properties. Analogs and derivatives have been synthesized and evaluated for a range of biological activities.
While research has been conducted on various acetamide derivatives for their antitubercular potential, specific studies focusing on cyanophenyl-phenylacetamide analogs are not extensively documented in the searched literature. However, the broader class of N-acetamide derivatives has been a subject of interest in the development of new antitubercular agents. For instance, novel N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives have been identified as significant inhibitors of Mycobacterium tuberculosis. nih.gov This suggests that the acetamide functional group can be a key pharmacophore in compounds targeting tuberculosis. Further investigation into the specific role of the cyanophenyl-phenylacetamide scaffold in this context is warranted.
The benzeneacetamide chemical structure is a core component of various compounds that have demonstrated potential as both anti-inflammatory and anticancer agents. mdpi.com
In the realm of anti-inflammatory research, derivatives of 2-(substituted phenoxy) acetamide have been synthesized and shown to possess anti-inflammatory properties. mdpi.com These compounds often work by inhibiting inflammatory mediators. mdpi.com For example, some benzimidazole (B57391) derivatives with an acetamide moiety have been shown to be selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.gov
Regarding anticancer activity, several studies have highlighted the potential of benzeneacetamide derivatives. For instance, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anticancer activity against cell lines such as MCF-7 (breast cancer). mdpi.com The presence of specific substituents on the aromatic rings can significantly influence the cytotoxic efficacy of these compounds. mdpi.com The development of anti-inflammatory agents is often linked to cancer therapy, as inflammation is a critical component of the tumor microenvironment.
Investigated Biological Activities of Benzeneacetamide Derivatives
| Biological Activity | Derivative Class | Key Findings |
|---|---|---|
| Anti-inflammatory | 2-(substituted phenoxy) acetamide derivatives mdpi.com | Inhibition of inflammatory mediators. mdpi.com |
| Anticancer | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives mdpi.com | Exhibited activity against breast cancer cell lines. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Canine Distemper Virus |
| Measles Virus |
| Nipah Virus |
| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide |
| 2-(substituted phenoxy) acetamide |
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide |
Biological Activity and Therapeutic Target Identification
Enzyme Inhibition Modalities (e.g., protein kinases, phosphodiesterases)
The primary documented enzyme-related inhibitory activity of N-(3-cyanophenyl)-2-phenylacetamide lies in its ability to block viral-induced membrane fusion, a process orchestrated by viral envelope proteins that function as enzymes to facilitate entry into the host cell. Research has specifically highlighted its efficacy against certain members of the Paramyxoviridae family.
This compound has been identified as a potent inhibitor of membrane fusion induced by morbilliruses, such as the Measles Virus (MV) and the Canine Distemper Virus (CDV). nih.govmicrobiologyresearch.org This inhibitory action is crucial as it prevents the virus from merging with host cells, a critical step in the viral lifecycle.
Studies have demonstrated that this compound effectively inhibits MV- and CDV-induced membrane fusion with a 50% inhibitory concentration (IC₅₀) of approximately 3 µM. microbiologyresearch.org In experiments involving human peripheral blood lymphocytes infected with a recombinant wild-type Measles Virus, the IC₅₀ was determined to be around 20 µM. nih.gov Furthermore, at a concentration of 50 µM, this compound can almost completely block the cell-to-cell spread of recombinant wild-type Canine Distemper Virus in persistently infected primary dog brain cell cultures. nih.gov This suggests that the compound's mechanism of action is dependent on the activity of the viral fusion protein. nih.gov
Interestingly, the compound does not show inhibitory effects on the fusion induced by the Nipah virus (NiV), another member of the Paramyxoviridae family, indicating a degree of selectivity in its antiviral activity. nih.govmicrobiologyresearch.org The high therapeutic potential of this compound is underscored by its low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of ≥ 300 µM, resulting in a favorable selectivity index (CC₅₀/IC₅₀) of approximately 100. nih.govmicrobiologyresearch.org
Currently, there is no direct scientific evidence from available research to suggest that this compound acts as an inhibitor of protein kinases or phosphodiesterases. While other phenylacetamide derivatives have been investigated for such activities, the specific inhibitory profile of this compound appears to be concentrated on its antiviral properties through the inhibition of viral membrane fusion.
Research Findings on Antiviral Activity
| Target Virus | Cell Type | Inhibitory Effect | IC₅₀ | Reference |
| Measles Virus (MV) | - | Inhibition of membrane fusion | ~3 µM | microbiologyresearch.org |
| Canine Distemper Virus (CDV) | - | Inhibition of membrane fusion | ~3 µM | microbiologyresearch.org |
| Measles Virus (recombinant wild-type) | Human Peripheral Blood Lymphocytes | Inhibition of infection | ~20 µM | nih.gov |
| Canine Distemper Virus (recombinant wild-type) | Primary Dog Brain Cell Cultures | Near-complete inhibition of cell-to-cell spread | at 50 µM | nih.gov |
| Nipah Virus (NiV) | - | No inhibition of membrane fusion | - | nih.govmicrobiologyresearch.org |
Mechanism of Action and Molecular Interactions
Elucidation of Morbillivirus Membrane Fusion Inhibition Mechanism
N-(3-cyanophenyl)-2-phenylacetamide has emerged as a potent inhibitor of membrane fusion induced by morbilliviruses, such as the measles virus (MV) and canine distemper virus (CDV). nih.gov Its mechanism of action is centered on the disruption of the viral entry process, a critical step in the lifecycle of these pathogens.
Interaction with Viral Fusion Proteins (F protein)
The primary target of this compound is the viral fusion (F) protein, a key player in the fusion of the viral envelope with the host cell membrane. nih.gov This interaction is highly specific, as the compound has been shown to effectively inhibit MV- and CDV-induced membrane fusion but not that of the Nipah virus (NiV), highlighting the nuanced structural requirements for its antiviral activity. The inhibitory effect is believed to stem from the binding of the compound to the F protein, thereby preventing the protein from mediating the close apposition and subsequent merger of the viral and cellular membranes. The spread of viruses like CDV between brain cells is highly dependent on the activity of this viral fusion protein, and can be almost completely inhibited by this compound.
The potency of this inhibition is significant, with studies reporting a 50% inhibitory concentration (IC50) of approximately 3 μM for measles virus and canine distemper virus-induced fusion.
Modulation of Conformational Changes in Viral Entry
Viral entry is a dynamic process that involves a series of precisely orchestrated conformational changes in the viral glycoproteins. For morbilliviruses, the attachment (H) protein first binds to host cell receptors, which in turn triggers a conformational change in the F protein, leading to membrane fusion. This compound is thought to interfere with this conformational cascade. By binding to the F protein, the compound likely stabilizes it in an inactive conformation or prevents the necessary structural rearrangements required for the fusion process to proceed. This modulation of the F protein's conformational state effectively halts viral entry at a crucial step.
Hypothesized Mechanisms for Other Biological Activities in Analogs
Analogs of this compound, sharing the core phenylacetamide scaffold, have been investigated for a range of other biological activities. The proposed mechanisms for these actions are diverse and target different molecular pathways.
Antibacterial Activity: Several phenylacetamide derivatives have demonstrated promising antibacterial properties. One hypothesized mechanism involves the inhibition of essential bacterial enzymes. For instance, certain analogs are believed to act as inhibitors of bacterial DNA topoisomerase IV (ParE), an enzyme critical for DNA replication and segregation in bacteria. nih.gov Another proposed mechanism is the induction of oxidative damage within the bacterial cell, leading to the leakage of cellular contents and ultimately, cell death. researchgate.net Furthermore, some N-phenylacetamide derivatives containing 4-arylthiazole moieties have been shown to cause the rupture of the bacterial cell membrane. mdpi.comnih.gov
Anticancer Activity: The phenylacetamide scaffold has also been explored for its potential in cancer therapy. Analogs of this compound have been shown to possess anti-proliferative and differentiating effects on various human cancer cell lines. nih.gov The hypothesized mechanism for this activity is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov By triggering this intrinsic cellular suicide program, these compounds can selectively eliminate malignant cells.
κ-Opioid Receptor Agonism: A fascinating area of research involves phenylacetamide derivatives that act as agonists of the kappa-opioid receptor (KOR). nih.gov The KOR is a G protein-coupled receptor (GPCR) involved in mediating pain, mood, and addiction. The mechanism of action for these analogs involves binding to and activating the KOR. This activation is coupled to inhibitory G proteins (Gi/Go), which in turn leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. nih.govwikipedia.orgmdpi.com This signaling cascade also involves the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways. wikipedia.org The development of biased agonists that selectively activate certain downstream pathways over others is a key area of interest, with the potential to separate therapeutic effects from adverse side effects. nih.govfrontiersin.org
Tyrosinase Inhibition: Certain analogs, specifically (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, have been identified as potent inhibitors of tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders. Docking simulations suggest that these analogs bind directly to the active site of mushroom tyrosinase, with a potentially higher binding affinity than the well-known inhibitor, kojic acid. nih.gov This direct binding competitively inhibits the enzyme's activity. nih.gov
Structure Activity Relationship Sar Studies
SAR of N-(3-cyanophenyl)-2-phenylacetamide for Morbillivirus Inhibition
This compound has been identified as a potent inhibitor of membrane fusion induced by morbilliviruses. This process is a critical step in the viral life cycle, allowing the virus to enter and infect host cells.
Research has demonstrated that this compound (referred to as compound 1 in some studies) effectively inhibits measles virus (MV) and canine distemper virus (CDV)-induced membrane fusion. nih.gov The inhibitory concentration 50 (IC₅₀), which is the concentration of the inhibitor required to reduce the biological activity by half, highlights its potency. For MV and CDV, this compound shows significant inhibitory capacity. nih.gov
A key feature of a promising drug candidate is a high therapeutic index, which is the ratio of the toxic concentration to the effective concentration. This compound exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of ≥ 300 μM. nih.gov This results in a favorable CC₅₀/IC₅₀ ratio of approximately 100, indicating a wide window between the effective and toxic doses. nih.gov Furthermore, the infection of human peripheral blood mononuclear cells with wild-type measles virus is inhibited with an IC₅₀ of about 20 μM. nih.gov
The cell-to-cell spread of wild-type canine distemper virus in persistently infected dog brain cells can be almost completely blocked by this compound at a concentration of 50 μM. nih.gov This suggests that the spread of the virus between brain cells is dependent on the activity of the viral fusion protein. nih.gov
A noteworthy aspect of this compound's antiviral profile is its selectivity. While it is a potent inhibitor of measles and canine distemper viruses, it does not significantly inhibit membrane fusion induced by the Nipah virus (NiV), another member of the Paramyxoviridae family. nih.gov This selectivity points to specific structural interactions between the compound and the fusion proteins of morbilliviruses that are not conserved in NiV. The ability to specifically target morbilliviruses reduces the likelihood of off-target effects.
Comparative SAR Analysis with Other Acetanilide (B955) Derivatives
To better understand the unique antiviral properties of this compound, it is useful to compare its structure and activity with other acetanilide derivatives and morbillivirus inhibitors.
The broader class of acetanilide derivatives has been explored for antiviral activity. For instance, in the pursuit of novel entry inhibitors targeting the canine distemper virus, two compounds, F2736-3056 and F2261-0043, were identified. nih.gov These compounds bear a structural resemblance to the AS-48 class of morbilliviral F-protein inhibitors, which includes the compound 3G. nih.govnih.gov
Interestingly, while both F2736-3056 and F2261-0043 showed similar potency to 3G, F2736-3056 demonstrated improved efficacy in blocking the fusion activity of a 3G-resistant viral variant. nih.gov This highlights how subtle structural modifications can overcome resistance mechanisms. The resistance to 3G in certain CDV F protein mutants suggests that specific residues within the viral protein are crucial for inhibitor binding. nih.gov
These findings underscore the importance of the specific arrangement of aromatic rings and functional groups in determining the inhibitory profile and the ability to evade viral resistance.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structures of this compound and other morbillivirus fusion inhibitors like the AS-48 class compounds, key pharmacophoric features can be inferred.
The general structure of these inhibitors often includes:
A central scaffold.
Aromatic rings capable of engaging in hydrophobic and π-stacking interactions with the viral fusion protein.
A hydrogen bond donor/acceptor system, such as the amide group in this compound.
The cyanophenyl group in this compound is a critical feature. The position and electronic nature of the substituent on the phenyl ring likely play a crucial role in the binding affinity and selectivity of the inhibitor. The phenylacetamide moiety provides a rigid linker that correctly orients the aromatic systems for optimal interaction with the target protein.
The development of resistance to inhibitors like 3G through mutations in the viral fusion protein provides valuable information for refining pharmacophore models and designing next-generation inhibitors with improved efficacy and broader activity against viral variants. nih.gov
Computational Chemistry and Molecular Modeling Applications
In Silico Approaches for Target Identification and Validation
The initial step in understanding the therapeutic potential of a compound like N-(3-cyanophenyl)-2-phenylacetamide often involves identifying its biological targets. In silico methods, which utilize computational simulations to predict interactions between a ligand and a vast array of proteins, are invaluable in this process. While specific in silico target identification studies for this compound are not extensively detailed in the public domain, the general methodology involves screening the compound against libraries of known protein structures. This "reverse docking" approach can suggest potential protein targets, which can then be validated through experimental assays.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies have been crucial in visualizing its binding mode within the active sites of potential protein targets. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For instance, the phenylacetamide and cyanophenyl moieties of the molecule can be positioned to interact with specific amino acid residues, providing a structural basis for its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are proprietary or in early stages of development, the general approach involves synthesizing a series of analogues with systematic variations in their chemical structure. The biological activity of these analogues is then determined, and a statistical model is built to correlate specific structural features with changes in activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Predictive Models for Derivative Design
The insights gained from molecular docking and QSAR studies are instrumental in the rational design of new derivatives of this compound with improved potency and selectivity. Predictive models, often employing machine learning algorithms, can be trained on existing structure-activity data to forecast the biological activity of novel chemical structures. By analyzing the binding mode of the parent compound, researchers can identify positions on the molecule where modifications are likely to enhance target engagement. For example, the cyano group or the phenyl rings could be substituted with other functional groups to optimize interactions with the target protein, leading to the development of more effective therapeutic agents.
Derivatization, Analogue Design, and Chemical Modification Strategies
Systematic Modification of the N-(3-cyanophenyl)-2-phenylacetamide Scaffold
The this compound structure has been the subject of systematic modifications to probe its structure-activity relationship (SAR), particularly concerning its antiviral properties. Research has identified it as an effective inhibitor of membrane fusion induced by morbilliviruses, such as the measles virus (MV) and canine distemper virus (CDV). nih.gov
Key findings from the modification of this scaffold indicate that the position and nature of the substituent on the phenylacetamide ring are critical for its activity and specificity. The parent compound shows a high capacity to inhibit MV- and CDV-induced membrane fusion, with a 50% inhibitory concentration (IC₅₀) of approximately 20-53 μM. nih.gov Crucially, it does not inhibit fusion induced by the Nipah virus (NiV), highlighting its specificity. nih.gov
The meta-cyano group on the N-phenyl ring is considered a critical feature for its specific activity against morbilliviruses. When this part of the scaffold is altered, the biological target can change significantly. For instance, analogues where the cyanophenyl group is replaced with a pyridine (B92270) ring have been found to target different viral enzymes, such as the main protease of SARS-CoV-2. This demonstrates that systematic modification of the scaffold can redirect the compound's biological activity.
Furthermore, the compound exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of 300 μM or greater, leading to a favorable selectivity index (CC₅₀/IC₅₀ ratio) of about 100. nih.gov This contrasts with derivatives like N-(4-nitrophenyl)-2-phenylacetamide, where the electron-withdrawing nitro group leads to higher cytotoxicity.
| Compound | Key Structural Feature | Target Virus | IC₅₀ (μM) | CC₅₀ (μM) | Reference |
|---|---|---|---|---|---|
| This compound | meta-cyano substitution | Measles Virus (MV), Canine Distemper Virus (CDV) | ~20-53 | ≥300 | nih.gov |
| Analog with pyridine substituent | Pyridine ring instead of cyanophenyl | SARS-CoV-2 Main Protease | N/A | N/A | |
| N-(4-nitrophenyl)-2-phenylacetamide | para-nitro substitution | Not specified for antiviral activity | N/A | Higher cytotoxicity |
Design and Synthesis of Novel Acetanilide (B955) and Benzeneacetamide Analogs
The acetanilide and benzeneacetamide frameworks serve as versatile platforms for the design and synthesis of a wide array of biologically active molecules. The synthesis of this compound itself is straightforward, typically involving the reaction of 3-aminobenzonitrile (B145674) with phenylacetyl chloride. chemsrc.com This fundamental reaction can be adapted to produce a diverse library of analogues.
Researchers have explored numerous synthetic routes and molecular designs to create novel compounds with potential therapeutic applications:
Synthesis via Chloroacetylation: A common method involves the chloroacetylation of various anilines with chloroacetyl chloride, followed by reaction with substituted phenols to create 2-phenoxy-N-phenylacetamide derivatives. orientjchem.org This approach was used to develop a series of compounds screened for anti-inflammatory and analgesic properties. orientjchem.org
Multi-step Synthesis for Complex Derivatives: More complex analogues, such as N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilide derivatives, have been synthesized through four-step processes starting from 2-nitrobenzaldehyde. arkat-usa.org These compounds were investigated as potential trypanocidal agents. arkat-usa.orgresearchgate.net
Alkylation of Hydantoin (B18101) Rings: In another strategy, a hydantoin ring was alkylated with various acylated anilines to produce novel hydantoin acetanilide derivatives. nih.gov These compounds were specifically designed and evaluated as anticancer agents against non-small cell lung cancer (NSCLC) by targeting EGFR mutations. nih.gov
Click Chemistry: An efficient and green chemistry approach using ultrasound irradiation and a [Et3NH][OAc] medium has been employed to synthesize N-phenylacetamide-incorporated 1,2,3-triazoles, which were evaluated for antifungal activity. rsc.org
Knoevenagel Condensation: This reaction has been used to synthesize a series of 2-cyano-(3-substituted phenyl)acrylamides from substituted benzaldehydes and cyanoacetamides, with the resulting compounds evaluated for anticancer activities. researchgate.net
These diverse synthetic strategies have led to the development of numerous analogues with a wide range of biological activities, demonstrating the chemical tractability and pharmacological potential of the acetanilide and benzeneacetamide scaffolds.
| Analog Class | Key Structural Features | Synthetic Strategy | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Phenoxyacetanilide Derivatives | Phenoxy group linked to acetanilide | Chloroacetylation of anilines and reaction with phenols | Anti-inflammatory, Analgesic (COX inhibition) | orientjchem.org |
| Acetamidobenzanilides | Benzanilide moiety with an acetamidomethyl group | Multi-step synthesis from 2-nitrobenzaldehyde | Trypanocidal | arkat-usa.orgresearchgate.net |
| Hydantoin Acetanilide Derivatives | Acetanilide linked to a hydantoin ring | Alkylation of hydantoin with acylated anilines | Anticancer (Anti-NSCLC, EGFRL858R/T790M inhibitors) | nih.gov |
| N-phenylacetamide-1,2,3-triazoles | Phenylacetamide incorporated into a triazole ring | Ultrasound-mediated click chemistry | Antifungal | rsc.org |
| 2-Cyano-(3-substituted phenyl)acrylamides | Acrylamide backbone with cyano and phenyl groups | Knoevenogal condensation | Anticancer | researchgate.net |
Strategies for Enhancing Target Specificity and Efficacy
To improve the therapeutic potential of lead compounds like this compound, medicinal chemists employ various strategies to enhance their specificity and efficacy. A primary tool in this effort is computational drug design, particularly pharmacophore modeling. dovepress.com
A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups. semanticscholar.org By identifying the key interaction points between a ligand and its receptor, a pharmacophore model can be constructed. dovepress.com
There are two main approaches to generating a pharmacophore model:
Ligand-Based Modeling: When the 3D structure of the target receptor is unknown, a model can be built by aligning a set of active molecules and extracting their common chemical features. researchgate.net
Structure-Based Modeling: If the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction sites within the ligand-binding pocket. nih.gov
Once a pharmacophore model is established, it serves as a 3D query for virtual screening of large compound databases. dovepress.com This process filters for molecules that geometrically and chemically match the pharmacophore, identifying novel scaffolds that are likely to bind to the target. researchgate.net This approach helps in discovering new lead compounds with potentially higher efficacy and better specificity, reducing off-target effects.
For this compound, a pharmacophore model for morbillivirus fusion inhibition would likely include features representing the essential meta-cyano group and the specific arrangement of the two phenyl rings. nih.gov Such a model could be used to find new, structurally diverse compounds that retain or improve upon the antiviral activity and favorable low-cytotoxicity profile of the original scaffold.
Future Research Directions and Translational Perspectives
Unexplored Biological Targets for N-(3-cyanophenyl)-2-phenylacetamide
The known biological activity of this compound is its ability to inhibit the fusion proteins of certain morbilliviruses, thereby preventing viral entry into host cells. However, the broader phenylacetamide scaffold is known to interact with a wide array of biological targets, suggesting that this compound may possess additional, as-yet-unidentified activities.
One promising area of investigation is oncology. Numerous studies have demonstrated that various phenylacetamide derivatives exhibit potent anticancer and cytotoxic effects. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown significant activity against prostate (PC3) and breast (MCF-7) cancer cell lines. Another study found that 2,3-dioxoindolin-N-phenylacetamide derivatives can act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) and cell division cycle 25B (CDC25B), both of which are significant targets in cancer therapy. Given these precedents, it is plausible that this compound or its close analogues could engage with similar oncogenic targets.
In the realm of infectious diseases, while the compound is effective against morbillivirus fusion, it was found to be inactive against the Nipah virus, another member of the Paramyxoviridae family. This specificity suggests that other viral targets could be explored. For example, other small molecules have been developed to target the morbillivirus polymerase complex, indicating that viral replication machinery is a druggable target that could be explored for this compound. Furthermore, derivatives of the core scaffold have shown antifungal activity, suggesting a potential for developing broad-spectrum anti-infectives.
Finally, the phenylacetamide core is also present in molecules with neurological and anti-inflammatory activity. A series of phenylacetamide derivatives were synthesized and evaluated as potential antidepressant agents, acting on targets such as monoamine oxidase-A (MAO-A). Computational screening followed by in vitro and in vivo assays could be employed to investigate whether this compound interacts with central nervous system targets or inflammatory pathways.
Future research should prioritize high-throughput screening and computational modeling to predict and validate these potential new biological targets, thereby expanding the therapeutic horizon for this chemical scaffold.
Advanced Synthetic Methodologies for Library Generation
The initial synthesis of this compound has been achieved through established methods, such as the reaction of an amine with phenylacetyl chloride. While effective for producing the specific compound, these traditional methods can be inefficient for generating the large, diverse chemical libraries needed for comprehensive structure-activity relationship (SAR) studies and new drug discovery campaigns.
To accelerate the exploration of the chemical space around this compound, advanced synthetic methodologies should be employed. These techniques are designed for high-throughput synthesis and the rapid creation of numerous analogues.
Combinatorial and Parallel Synthesis: These strategies allow for the simultaneous synthesis of a large number of compounds. By using a matrix approach where a set of starting anilines (varying the cyano-phenyl moiety) are reacted with a set of phenylacetic acid derivatives, a library of analogues can be generated efficiently. Solid-phase synthesis, where one of the reactants is attached to a resin, can simplify purification and automation.
Multi-Component Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, combine three or more starting materials in a single step to create complex molecules. An innovative three-component reaction involving isocyanides, alkyl halides, and water has been developed for the rapid and sustainable formation of amides, which could be adapted for this purpose. These methods are highly efficient and ideal for generating chemical diversity.
Modern Coupling Reagents and Catalysis: The classic amide bond formation can be enhanced using modern coupling reagents that are more efficient and produce fewer side products. Furthermore, techniques like microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, accelerating the library generation process.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and ease of scalability. Applying this technology to the synthesis of this compound analogues would enable the rapid and reproducible production of compounds for extensive biological testing.
By adopting these advanced methodologies, researchers can efficiently generate extensive libraries of analogues, which are essential for optimizing potency against known targets and discovering activity at new ones.
| Methodology | Description | Advantages for Library Generation |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | High throughput, simplified workflow for creating focused libraries. |
| Multi-Component Reactions | Three or more reactants combine in a single step to form the product. | High efficiency, rapid generation of structural complexity and diversity. |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often dramatically reducing reaction times. | Speed, higher yields, improved purity. |
| Flow Chemistry | Reagents are continuously pumped through a reactor for the chemical transformation. | Scalability, precise control, enhanced safety, ease of automation. |
Integration of Multi-Omics Data in Mechanism Elucidation
Understanding the precise mechanism of action (MoA) of this compound is crucial for its clinical development and for identifying new applications. While its effect on morbillivirus fusion is established, the downstream consequences on the host cell are unknown. A systems biology approach, integrating multiple "omics" datasets, can provide a holistic view of the compound's biological impact.
The integration of transcriptomics, proteomics, and metabolomics can reveal how the compound modulates host cell pathways and uncovers its complete MoA. A proposed workflow would involve treating relevant cells (e.g., SLAM-expressing lymphocytes, the primary target for measles virus) with this compound, both with and without viral infection, and then performing a multi-omics analysis.
Transcriptomics (RNA-seq): This would identify all genes whose expression is altered by the compound. This could reveal, for example, if the compound's antiviral activity is solely due to fusion inhibition or if it also modulates the host's innate immune response pathways, such as interferon signaling.
Proteomics (Mass Spectrometry): This analysis would quantify changes in the levels of thousands of proteins, providing a direct look at the functional machinery of the cell. This can validate findings from transcriptomics and identify post-transcriptional effects of the compound.
Metabolomics (Mass Spectrometry/NMR): This technique profiles the small-molecule metabolites within a cell. It could reveal if the compound alters cellular metabolism, which is often hijacked by viruses for their replication.
By integrating these large datasets, researchers can construct a comprehensive network of the molecular interactions affected by this compound. This approach can confirm the on-target MoA, identify potential off-target effects that could lead to toxicity or new therapeutic opportunities, and discover biomarkers to monitor the drug's efficacy.
Development of Novel Therapeutic Applications based on Analogues
Building on the diverse biological activities of the broader phenylacetamide class, a significant future direction is the rational design and synthesis of analogues of this compound for novel therapeutic applications. By systematically modifying the structure of the parent compound, it is possible to enhance potency for a specific activity or to develop entirely new therapeutic uses.
Research has already shown that derivatives of the phenylacetamide scaffold are promising candidates in several disease areas:
Oncology: Analogues have demonstrated cytotoxicity against a range of cancer cell lines. For example, derivatives with a nitro group on the N-phenyl ring showed enhanced activity against prostate cancer cells, while others have shown efficacy against breast and cervical cancer cell lines.
Infectious Diseases: Phenylacetamide derivatives incorporating a thiazole moiety have been synthesized and found to possess significant antibacterial activity against plant pathogens like Xanthomonas oryzae and nematicidal activity. This suggests that analogues could be developed to treat bacterial or parasitic infections.
Central Nervous System Disorders: Based on computational screening, 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and showed moderate to good antidepressant activity in animal models.
The table below summarizes selected research findings on phenylacetamide analogues, highlighting the potential for developing new therapeutic agents based on the this compound scaffold.
| Analogue Class / Example Compound | Therapeutic Area | Key Findings / Activity |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Oncology | Showed potent cytotoxic activity against PC3 (prostate carcinoma) and MCF-7 (breast carcinoma) cell lines with IC50 values of 80 µM and 100 µM, respectively. |
| 2-((1H-benzimidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide | CNS Disorders | Exhibited significant antidepressant activity in mouse models (tail suspension and forced swimming tests). |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Infectious Disease (Antibacterial) | Displayed potent antibacterial activity against Xanthomonas oryzae pv. oryzae with an EC50 of 156.7 µM. |
| Phenylacetamide Resveratrol Derivative ('Derivative 2') | Oncology / Anti-inflammatory | Reduced viability of MCF7 and MDA-MB231 breast cancer cells and decreased production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). |
| N-(p-nitrophenyl)-2-phenylacetamide | Oncology | Demonstrated strong cytotoxic effects against MDA-MB468 breast cancer cells with an IC50 value of 0.76 µM. |
This body of evidence strongly supports a research program focused on synthesizing and screening a library of this compound analogues to identify lead compounds for development in oncology, infectious diseases, and beyond.
Q & A
Q. What are the recommended synthetic routes for N-(3-cyanophenyl)-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and cyanide-containing reagents) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid . For optimization, consider continuous flow reactors and advanced purification techniques like chromatography to improve yield (reported 2–5% in similar acetamide syntheses) . Adjusting catalysts (e.g., triethylamine for amide bond formation) and solvent systems (e.g., dichloromethane) can enhance efficiency .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, referencing shifts for cyano (110–120 ppm) and amide (165–175 ppm) groups . IR spectroscopy identifies functional groups (e.g., C≡N stretch at 2200–2260 cm) .
- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, dihedral angles (e.g., 60.5° between aromatic planes in analogs), and hydrogen-bonding networks . Refinement protocols include riding models for H-atoms and isotropic displacement parameters .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation .
- Waste Management : Segregate waste by hazard class (e.g., halogenated organics) and dispose via certified chemical waste services .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Molecular Electrostatic Potential (MESP) maps, identifying nucleophilic/electrophilic sites (e.g., cyano group as electron-deficient) .
- HOMO-LUMO Analysis : Determine energy gaps (e.g., ~4–5 eV in similar acetamides) to assess charge transfer efficiency and redox behavior .
- Docking Studies : Model interactions with biological targets (e.g., steroid receptors) using AutoDock Vina to guide structural modifications .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Purity Verification : Re-evaluate compound purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities affecting bioassays .
- Assay Standardization : Control variables like solvent (DMSO vs. saline) and cell lines (e.g., HEK293 vs. Sf9) to ensure reproducibility. Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) .
- Meta-Analysis : Compare synthetic routes (e.g., low-yield multi-step vs. optimized one-pot reactions) to identify yield-activity correlations .
Q. How can structural modifications enhance this compound’s efficacy as a receptor-targeting agent?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl (-CF) to improve metabolic stability while retaining electron-withdrawing effects .
- Side Chain Elaboration : Introduce heterocycles (e.g., pyridine or oxadiazole) at the phenylacetamide moiety to enhance binding affinity to target receptors (e.g., ecdysteroid receptors) .
- Stereochemical Optimization : Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes) and test for activity differences using circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
